

# Ls-104 dosage and administration guidelines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ls-104**

Cat. No.: **B1675279**

[Get Quote](#)

## Application Notes and Protocols for Ls-104

Note on Compound Identification: The query for "**Ls-104**" did not yield a specific compound with this designation in the scientific literature. However, extensive research has identified two closely related and clinically relevant compounds: PR-104 and DRP-104 (sirpiglenastat). It is highly probable that "**Ls-104**" is a typographical error referring to one of these agents. This document provides detailed application notes and protocols for both PR-104 and DRP-104 to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

## Part 1: PR-104

PR-104 is a hypoxia-activated prodrug, a class of compounds designed to be selectively toxic to the hypoxic cells commonly found in solid tumors.<sup>[1]</sup> It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.<sup>[1]</sup>

## Mechanism of Action

PR-104A is metabolized in hypoxic tissues to reactive nitrogen mustard DNA crosslinking agents.<sup>[1]</sup> This process leads to the formation of DNA interstrand cross-links, causing cell death.<sup>[2][3]</sup> Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

Mechanism of Action of PR-104.

## Dosage and Administration Data

Table 1: Preclinical In Vivo Dosage of PR-104

| Animal Model | Cancer Type                         | Dosage                  | Administration Route | Schedule           | Reference           |
|--------------|-------------------------------------|-------------------------|----------------------|--------------------|---------------------|
| Mice         | Pediatric Solid Tumors & ALL        | 550 mg/kg (MTD)         | Intravenous          | Weekly for 6 weeks | <a href="#">[3]</a> |
| Mice         | Pediatric Solid Tumors              | 270 mg/kg and 110 mg/kg | Intravenous          | Weekly for 6 weeks | <a href="#">[3]</a> |
| Mice         | Hepatocellular Carcinoma Xenografts | Not specified           | Not specified        | Not specified      | <a href="#">[2]</a> |

Table 2: Clinical Dosage of PR-104

| Clinical Phase | Patient Population     | Dosage                       | Administration Route          | Schedule                                 | Reference           |
|----------------|------------------------|------------------------------|-------------------------------|------------------------------------------|---------------------|
| Phase I        | Solid Tumors           | 1100 mg/m <sup>2</sup> (MTD) | Intravenous (1-hour infusion) | Once every 3 weeks                       | <a href="#">[4]</a> |
| Phase I        | Solid Tumors           | 675 mg/m <sup>2</sup> (MTD)  | Intravenous                   | Weekly (Days 1, 8, 15 of a 28-day cycle) | <a href="#">[4]</a> |
| Phase II       | Small Cell Lung Cancer | 1100 mg/m <sup>2</sup>       | Intravenous (1-hour infusion) | Every 21 days                            | <a href="#">[5]</a> |

## Experimental Protocols

### Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is adapted from studies evaluating the hypoxic selectivity of PR-104A.[\[6\]](#)

- Cell Culture: Culture human tumor cell lines (e.g., SiHa, HCT116, HT29) in appropriate media and conditions.
- Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per control well.
- Hypoxic/Aerobic Conditions:
  - For hypoxic conditions, place plates in a hypoxic chamber with a gas mixture of 5% CO<sub>2</sub>, 10% H<sub>2</sub>, and 85% N<sub>2</sub> for 4 hours to allow for equilibration.
  - For aerobic conditions, maintain plates in a standard CO<sub>2</sub> incubator.
- Drug Treatment:
  - Prepare a stock solution of PR-104A.
  - Dilute PR-104A to desired concentrations in pre-equilibrated media (hypoxic or aerobic).
  - Expose cells to PR-104A for 2-4 hours.
- Colony Formation:
  - After drug exposure, wash cells with PBS and add fresh media.
  - Incubate plates for 7-14 days to allow for colony formation.
- Staining and Counting:
  - Fix colonies with a methanol/acetic acid solution.
  - Stain colonies with crystal violet.
  - Count colonies containing >50 cells.
- Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the IC<sub>50</sub> values under aerobic and hypoxic conditions.

## Protocol 2: In Vivo Xenograft Model

This protocol is a general guideline based on preclinical studies with PR-104.[\[3\]](#)

- Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
- Tumor Cell Implantation:
  - Subcutaneously inject a suspension of human tumor cells (e.g.,  $1 \times 10^6$  to  $1 \times 10^7$  cells) into the flank of each mouse.
  - Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and control groups.
- Drug Administration:
  - Reconstitute PR-104 in a suitable vehicle (e.g., saline).
  - Administer PR-104 via intravenous injection at the desired dose and schedule (e.g., 550 mg/kg weekly).
  - The control group receives vehicle only.
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor for any signs of toxicity.
- Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

## Part 2: DRP-104 (Sirpiglenastat)

DRP-104 is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to preferentially deliver the active moiety to tumors, thereby improving the

therapeutic window compared to DON.[7]

## Mechanism of Action

DRP-104's active moiety, DON, irreversibly inhibits multiple enzymes involved in glutamine metabolism.[8] This blockage of glutamine utilization inhibits the proliferation of rapidly growing tumor cells that are dependent on glutamine for energy and biomass production.[8] Furthermore, by altering the tumor microenvironment's metabolic landscape, DRP-104 can enhance T-cell proliferation and activation, leading to an anti-tumor immune response.[8]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ls-104 dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675279#ls-104-dosage-and-administration-guidelines>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)